Ethyl 2-(oxetan-3-yl)-2-oxoacetate
Description
Ethyl 2-(oxetan-3-yl)-2-oxoacetate is an α-ketoester derivative featuring an oxetane ring (a four-membered oxygen-containing heterocycle) at the 3-position of the oxoacetate backbone. This compound is of interest in medicinal and synthetic chemistry due to the unique physicochemical properties imparted by the oxetane ring, such as enhanced metabolic stability and improved solubility compared to larger cyclic or aromatic substituents .
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
ethyl 2-(oxetan-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C7H10O4/c1-2-11-7(9)6(8)5-3-10-4-5/h5H,2-4H2,1H3 |
InChI Key |
YRPSIUABXKDRAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1COC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(oxetan-3-yl)-2-oxoacetate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis can start with the preparation of oxetan-3-one, followed by esterification to introduce the ethyl group. Another method involves the use of [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction, to form the oxetane ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization and esterification processes. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(oxetan-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted oxetane derivatives .
Scientific Research Applications
Ethyl 2-(oxetan-3-yl)-2-oxoacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(oxetan-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural analogs and their distinguishing features:

Key Observations :
- Oxetane vs.
- Electron-Donating/Withdrawing Groups: Substituents such as methoxy (electron-donating) or cyano (electron-withdrawing) alter electronic density, impacting reactivity and binding affinity in biological systems .
Key Insights :
- The oxetane-containing compound’s biological profile remains underexplored, but its structural analogs show promise in diverse therapeutic areas.
- Indole and phenylamino derivatives exhibit strong bioactivity due to their ability to interact with enzymatic or receptor binding sites .
Physicochemical Properties
- Solubility : Oxetane’s polarity may enhance aqueous solubility compared to hydrophobic indole or phenyl groups .
- logP : Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate likely has a higher logP (∼2.5–3.0) due to the indole moiety, whereas the oxetane analog may have a lower logP (∼1.5–2.0) .
- Stability : Oxetane rings are more stable than larger cyclic ethers but may undergo ring-opening under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

